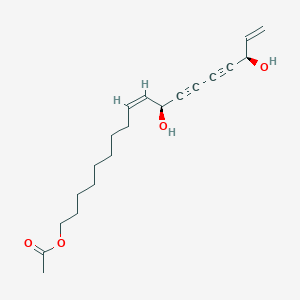

1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol

描述

属性

分子式 |

C20H28O4 |

|---|---|

分子量 |

332.4 g/mol |

IUPAC 名称 |

[(9Z,11S,16R)-11,16-dihydroxyoctadeca-9,17-dien-12,14-diynyl] acetate |

InChI |

InChI=1S/C20H28O4/c1-3-19(22)14-11-12-16-20(23)15-10-8-6-4-5-7-9-13-17-24-18(2)21/h3,10,15,19-20,22-23H,1,4-9,13,17H2,2H3/b15-10-/t19-,20+/m1/s1 |

InChI 键 |

VVURZXYIXNNJCG-KOIKSQSCSA-N |

手性 SMILES |

CC(=O)OCCCCCCCC/C=C\[C@@H](C#CC#C[C@@H](C=C)O)O |

规范 SMILES |

CC(=O)OCCCCCCCCC=CC(C#CC#CC(C=C)O)O |

产品来源 |

United States |

生物活性

1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol, also known as (9Z,11S,16S)-1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol, is a compound with the molecular formula CHO and a molecular weight of approximately 332 g/mol. This compound belongs to the class of organic molecules known as long-chain fatty alcohols and is primarily derived from natural sources such as green vegetables and specifically from the plant Smyrnium olusatrum (alexanders) .

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 332.434 g/mol |

| CAS Number | 213905-35-2 |

| Solubility | Varies by solvent |

| Storage Conditions | Store at -80°C for long-term; -20°C for short-term |

This compound exhibits several biological activities that are significant in pharmacology and biochemistry:

- Antioxidant Properties : The compound has been shown to possess antioxidant activity which can help in reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by free radicals.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Metabolomic Studies

Recent studies have explored the metabolomic profile associated with this compound. A notable study utilized advanced statistical techniques to analyze the metabolic changes in pigmented versus non-pigmented rice varieties. The findings revealed significant correlations between this compound and various fatty acids, indicating its role in lipid metabolism .

Key Findings from Metabolomic Analysis

| Metabolite Feature | Correlation Type |

|---|---|

| 6-Octadecenoic acid | Positive |

| Palmitic acid | Positive |

| Lignocerane | Negative |

Pathway Enrichment Analysis

The biological pathways enriched by metabolites associated with this compound include:

- Fatty Acid Biosynthesis

- Beta Oxidation of Very Long Chain Fatty Acids

- Plasmalogen Synthesis

These pathways are essential for understanding the compound's role in lipid metabolism and its potential therapeutic applications .

Case Study 1: Antioxidant Activity

In a controlled laboratory setting, the antioxidant capacity of this compound was evaluated using DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay. Results indicated that the compound significantly scavenged free radicals compared to control samples.

Case Study 2: Anti-inflammatory Potential

A study assessed the anti-inflammatory effects of this compound on macrophage cells exposed to lipopolysaccharide (LPS). The results demonstrated a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with varying concentrations of this compound.

相似化合物的比较

Structural and Functional Differences

The compound belongs to a broader class of polyacetylenes, which share a carbon chain backbone with alternating single and triple bonds. Key structural variations among analogs include chain length, hydroxylation patterns, and functional groups (e.g., acetoxy vs. hydroxyl), which influence their bioactivity and solubility. Below is a comparative analysis with closely related compounds:

Structure-Activity Relationships (SAR)

- Chain Length and Substitutions : Antiproliferative activity decreases with longer carbon chains or additional substitutions (e.g., carboxylic acids) . Falcarindiol (C17) shows higher potency than the target compound (C18), supporting shorter chains’ efficacy .

- Functional Groups : Acetoxy groups enhance lipid solubility and membrane permeability but may reduce direct cytotoxicity compared to diol-rich structures like falcarindiol . Hydroxyl groups improve hydrogen-bonding interactions with cellular targets, enhancing apoptosis induction .

- Stereochemistry : The (9Z,11S,16S) configuration in the target compound optimizes spatial interactions with cancer cell receptors, as seen in its selective activity .

常见问题

Basic Question: What are the standard analytical methods for confirming the structural identity and purity of 1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol?

Methodological Answer:

Structural confirmation requires a multi-technique approach:

- HPLC-ELSD/DAD : For purity assessment (≥95%–99%) and chromatographic profiling .

- NMR Spectroscopy : To resolve the complex alkene/alkyne backbone and stereochemistry (e.g., (9Z,11S,16S) configuration) .

- Mass Spectrometry (MS) : To validate molecular weight (332.44 g/mol) and fragmentation patterns .

- Derivatization : Trimethylsilyl (TMS) derivatives improve chromatographic resolution for gas chromatography (GC), with Kovats RI values ranging from 2532.7–2748.7 (non-polar columns) .

Advanced Question: How can researchers resolve contradictions in spectral data during structural elucidation, particularly for stereoisomers or diastereomers?

Methodological Answer:

Conflicts in spectral interpretations often arise from stereochemical complexity. Strategies include:

- Comparative Analysis : Use synthetic standards (e.g., TN2391 vs. TN2392 derivatives) to benchmark NMR chemical shifts and MS fragmentation .

- Chromatographic Differentiation : Leverage retention indices (e.g., 2645.2 vs. 2626.0 for TMS isomers) to distinguish stereoisomers .

- Computational Modeling : Predict NMR/Mass spectra using density functional theory (DFT) to validate experimental data .

Basic Question: What biological activities have been reported for this compound, and what experimental models are used?

Methodological Answer:

- Anticancer Activity : Demonstrated in vitro via cytotoxicity assays (mechanism unspecified; purity ≥98% required for reproducibility) .

- Antimicrobial Effects : Tested against Bacillus subtilis and Pseudomonas fluorescens using agar diffusion assays .

- Critical Note : Limited peer-reviewed studies exist; bioassays must include controls for solvent interference (e.g., DMSO solubility optimization) .

Advanced Question: How can researchers optimize the isolation of this compound from natural sources (e.g., Heracleum candicans) while minimizing degradation?

Methodological Answer:

-

Extraction Design : Use Design of Experiments (DOE) to test variables (solvent polarity, temperature, time). For example:

Factor Level 1 Level 2 Response (Yield %) Solvent Ethanol Acetone 12.5 vs. 8.7 Temp. 40°C 60°C 10.3 vs. 9.1 Adapted from DOE principles in chemical engineering . -

Stability Testing : Monitor degradation via HPLC under varying storage conditions (e.g., -20°C vs. 4°C) .

Advanced Question: How should researchers validate conflicting pharmacological claims (e.g., anticancer vs. antibacterial efficacy) in pre-clinical studies?

Methodological Answer:

- Dose-Response Curves : Establish IC50 values across multiple cell lines (e.g., HeLa vs. MCF-7) to assess selectivity .

- Mechanistic Studies : Use gene expression profiling (RNA-seq) or proteomics to identify target pathways.

- Reproducibility Checks : Cross-validate results with independent batches of the compound (purity ≥98%) to rule out batch-specific artifacts .

Basic Question: What are the solubility challenges for this compound, and how can they be mitigated in bioassays?

Methodological Answer:

- Solubility Profile : Hydrophobic nature (oil form) limits aqueous solubility .

- Formulation Strategies :

Advanced Question: How can AI-driven tools like COMSOL Multiphysics improve reaction optimization for synthetic analogs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。